molecular formula C24H22F3N3O7S2 B11459770 Ethyl 2-[(3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanoyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11459770
M. Wt: 585.6 g/mol
InChI Key: AOOFMIMGFMRZNF-UHFFFAOYSA-N
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Description

ETHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of several functional groups, including a benzodioxole ring, a trifluoromethyl group, a pyrimidine ring, a sulfonyl group, and a thiophene ring. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving suitable thiophene precursors.

    Final Coupling: The final step involves the coupling of the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may yield sulfides.

Scientific Research Applications

ETHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

    Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

ETHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(METHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: This compound differs by the presence of a methyl group instead of a trifluoromethyl group.

    ETHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(CHLORO)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: This compound has a chloro group instead of a trifluoromethyl group.

The uniqueness of ETHYL 2-(3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H22F3N3O7S2

Molecular Weight

585.6 g/mol

IUPAC Name

ethyl 2-[3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C24H22F3N3O7S2/c1-4-35-22(32)20-12(2)13(3)38-21(20)30-19(31)7-8-39(33,34)23-28-15(10-18(29-23)24(25,26)27)14-5-6-16-17(9-14)37-11-36-16/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,30,31)

InChI Key

AOOFMIMGFMRZNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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